molecular formula C21H22FN5O2S B2811830 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886915-16-8

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2811830
M. Wt: 427.5
InChI Key: KSWPMYRFUJLFCH-UHFFFAOYSA-N
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Description



Synthesis Analysis


The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of piperazine derivatives has been reported, which involves cyclization of 1,2-diamine derivatives with sulfonium salts3. However, the specific synthesis pathway for this compound is not found in the available literature.



Molecular Structure Analysis


The molecular structure of a compound can be determined using various spectroscopic techniques. However, the specific molecular structure analysis for this compound is not found in the available literature.



Chemical Reactions Analysis



Physical And Chemical Properties Analysis


The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. This compound has a molecular weight of 443.562. However, other specific physical and chemical properties for this compound are not found in the available literature.


Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized and evaluated derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol compounds for their antimicrobial activities. For instance, compounds obtained from furan-2-carbohydrazide, displaying activity against tested microorganisms, highlight the antimicrobial potential of these derivatives (Başoğlu et al., 2013). Similarly, the synthesis of compounds containing cephalosporanic and penicillanic acid derivatives, assessed for antimicrobial, antilipase, and antiurease activities, further underscores the versatility of this compound class in combating microbial infections (Başoğlu et al., 2013).

Anti-inflammatory and Analgesic Properties

Research has also been conducted on derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol for their potential anti-inflammatory and analgesic effects. One study synthesized a series of derivatives and screened them for these properties, identifying compounds with significant activity and minimal gastric lesions, suggesting their therapeutic potential in pain and inflammation management (Tozkoparan et al., 2004).

Antitumor Activity

There is also interest in exploring the antitumor capabilities of thiazolo[3,2-b][1,2,4]triazol-6-ol derivatives. A study on novel Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group revealed that most compounds exhibited significant inhibitory activity against CDC25B, a protein phosphatase involved in cell cycle regulation, indicating potential utility in cancer treatment (Ding et al., 2016).

Safety And Hazards


The safety and hazards associated with a compound depend on its physical and chemical properties. However, the specific safety and hazards information for this compound is not found in the available literature.


Future Directions


Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This would provide valuable information for potential applications in various fields.


Please note that this analysis is based on the limited information available in the literature and may not be comprehensive. For more detailed information, further research and expert consultation are recommended.


properties

IUPAC Name

2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2S/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-4-3-13-29-16)26-11-9-25(10-12-26)15-7-5-14(22)6-8-15/h3-8,13,18,28H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWPMYRFUJLFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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